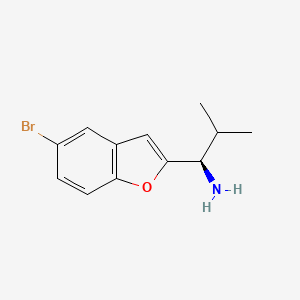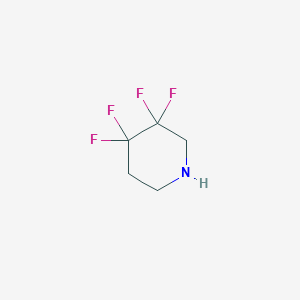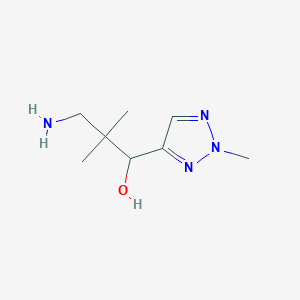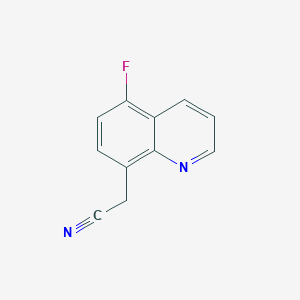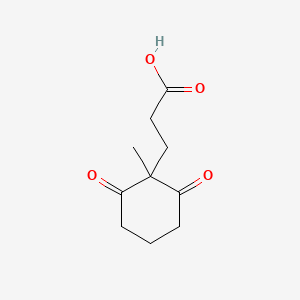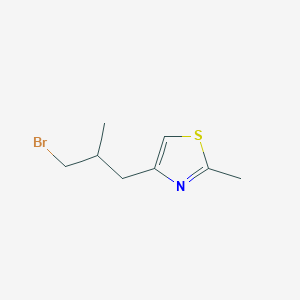
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is an organic compound that features a thiazole ring substituted with a bromoalkyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with 3-bromo-2-methylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dehalogenated thiazoles or modified thiazole rings.
科学的研究の応用
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiazole ring are key functional groups that contribute to its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Bromo-2-methylpropane: A simple alkyl bromide with similar reactivity but lacking the thiazole ring.
4-(3-Bromo-2-methylpropyl)morpholine: Contains a morpholine ring instead of a thiazole ring, leading to different chemical and biological properties.
3-Bromo-2-methylpropene: An alkene with a similar bromoalkyl group but different reactivity due to the presence of a double bond.
Uniqueness
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole is unique due to the presence of both a thiazole ring and a bromoalkyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H12BrNS |
|---|---|
分子量 |
234.16 g/mol |
IUPAC名 |
4-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-6(4-9)3-8-5-11-7(2)10-8/h5-6H,3-4H2,1-2H3 |
InChIキー |
JISIDWHENQYGNE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CC(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)

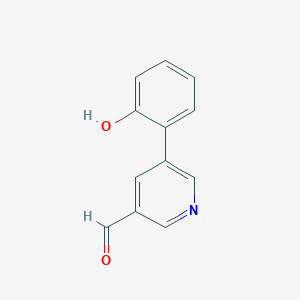
![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)

